rel-trans-Methoprene Epoxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (E)-3-[(2S,3S)-3-(6-methoxy-2,6-dimethylheptyl)oxiran-2-yl]but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O4/c1-13(2)22-17(20)12-15(4)18-16(23-18)11-14(3)9-8-10-19(5,6)21-7/h12-14,16,18H,8-11H2,1-7H3/b15-12+/t14?,16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXFRRFHMMZEL-KZCVOZDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C1C(O1)CC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C(\C)/[C@H]1[C@@H](O1)CC(C)CCCC(C)(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019414 | |
| Record name | Methoprene epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65277-96-5 | |
| Record name | Methoprene epoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Rel Trans Methoprene Epoxide Biological Activity
Ligand-Receptor Interactions and Signaling Pathways
The biological effects of rel-trans-Methoprene Epoxide are initiated at the molecular level through its interaction with specific protein receptors, which in turn triggers a cascade of signaling events within the cell.
Affinities and Specificities for Juvenile Hormone Receptors
This compound is recognized for its ability to bind to juvenile hormone (JH) receptors. Juvenile hormones are a group of acyclic sesquiterpenoids that are crucial for regulating a wide range of physiological processes in insects, including metamorphosis and reproduction. The activity of JH is mediated by a receptor complex, which typically includes the Methoprene-tolerant (Met) protein and the Taiman protein.
The affinity of this compound for these receptors is a key determinant of its biological potency. While specific binding affinity data for this compound is not extensively detailed in publicly available literature, its structural similarity to methoprene (B1676399) suggests it acts as a juvenile hormone mimic. The epoxide functional group is a common feature in the metabolism of methoprene, and this transformation can influence the compound's stability and interaction with the receptor.
Modulation of Downstream Gene Expression in Invertebrate Systems
Upon binding to the juvenile hormone receptor complex, this compound can modulate the expression of downstream target genes. This regulation is a cornerstone of its mechanism of action. The activated receptor complex functions as a transcription factor, binding to specific DNA sequences known as juvenile hormone response elements (JHREs) in the promoter regions of target genes.
This binding event can either activate or repress the transcription of these genes, leading to changes in the proteome of the cell and ultimately altering the organism's developmental trajectory. Key genes regulated by the JH pathway include those involved in the initiation of metamorphosis, such as Krüppel homolog 1 (Kr-h1), which is a primary transducer of the anti-metamorphic signal of JH. The presence of a JH analog like this compound would be expected to maintain high levels of Kr-h1 expression, thereby preventing the switch to metamorphic development.
Developmental and Physiological Perturbations in Invertebrate Models
The molecular interactions of this compound manifest as significant disruptions to the normal development and physiology of invertebrates, particularly insects.
Elucidation of Metamorphic Disruption Mechanisms
One of the most profound effects of this compound is the disruption of metamorphosis. In holometabolous insects (those undergoing complete metamorphosis), the decline in JH levels at the end of the final larval instar is a critical trigger for the initiation of the pupal stage. By acting as a JH mimic, this compound can artificially maintain a high "juvenile" signal.
This interference prevents the normal developmental progression, leading to a range of lethal phenotypes. These can include the formation of larval-pupal intermediates, the failure of ecdysis (molting) to the pupal stage, and the development of malformed adult structures. The organism is essentially "stuck" in a pre-metamorphic state, unable to complete its life cycle.
Impact on Ovarian Maturation and Reproductive Success
In adult female insects, juvenile hormone plays a vital role in promoting ovarian development and vitellogenesis (the process of yolk protein synthesis and uptake by developing oocytes). The precise impact of an exogenous JH analog like this compound can be complex and species-dependent.
In some contexts, the application of a JH analog can stimulate premature or enhanced ovarian maturation. However, the timing and physiological context are critical. Disruption of the natural JH titer fluctuations can also lead to negative reproductive outcomes, such as reduced fecundity (number of offspring) and fertility. The continuous presence of a strong JH signal can dysregulate the delicate hormonal interplay required for successful reproduction.
Interference with Cuticle Formation and Molting Processes
The process of molting, or ecdysis, is fundamental to insect growth and development. This process is under the tight control of the molting hormone, ecdysone, and its interplay with juvenile hormone. JH is known to influence the properties of the cuticle, the external skeleton of the insect.
Molecular and Cellular Responses in Non-Target Organisms
The biological activity of this compound, a degradation product of the insect growth regulator methoprene, has been the subject of investigation in non-target organisms, particularly vertebrates. Research has focused on its potential to interact with crucial signaling pathways that are conserved across species.
Investigations into Retinoid X Receptor (RXR) Binding in Vertebrates
The Retinoid X Receptor (RXR) is a nuclear receptor that plays a critical role in regulating various physiological processes in vertebrates, including development, metabolism, and cell differentiation. nih.gov It functions by forming dimers with other nuclear receptors and binding to specific DNA sequences to control gene transcription. nih.gov Certain molecules, known as rexinoids, can bind to and activate RXR.
Concerns have been raised that methoprene and its derivatives might interfere with vertebrate endocrine systems by activating RXR. researchgate.net Studies have demonstrated that methoprene acid, another degradation product of methoprene, is an RXR agonist. nih.govepa.gov Methoprene acid has been shown to be transcriptionally active in mammalian cell lines containing a retinoic X receptor reporter gene, suggesting it can function as a ligand for RXR in vertebrates. researchgate.netepa.gov However, research specifically investigating the binding affinity of this compound to vertebrate RXR is less definitive. While its structural similarity to other known ligands might suggest a potential for interaction, direct evidence and detailed binding studies for the epoxide form are not extensively documented in the reviewed literature. The insect homolog of RXR, Ultraspiracle (USP), has been shown to bind juvenile hormone III and that methoprene can compete for this binding, but this is within an invertebrate system. duke.edu
Analysis of Transcriptional Regulatory Network Alterations in Amphibian Development
The potential for this compound to disrupt normal development in non-target species has been a significant area of research, with a focus on amphibians. The African clawed frog, Xenopus laevis, is a common model organism for these studies. Exposure of Xenopus laevis embryos to methoprene epoxide has been shown to result in developmental toxicity and malformations, indicating an interference with the intricate transcriptional networks governing embryogenesis. epa.govnih.gov
Studies have shown that while the parent compound methoprene has low developmental toxicity in Xenopus laevis, some of its degradation products, including the epoxide, are more potent. researchgate.netnih.gov Exposure to this compound has been linked to a range of developmental abnormalities. These include severe cranial and facial defects, abnormal gut coiling, fin malformations, and kinking of the spinal column. dss.go.th The observation of such defects suggests that the compound may interfere with retinoid-sensitive signaling pathways that are crucial for proper limb and organ development in vertebrates. tewhatuora.govt.nz
Detailed toxicological assays have determined the concentrations at which these effects occur.
**Table 1: Developmental Toxicity of this compound in *Xenopus laevis***
| Test Compound | Organism | Exposure Duration | Observed Effect | Effective Concentration | Citation |
|---|---|---|---|---|---|
| Methoprene epoxide | Xenopus laevis embryos | 96 hours | Developmental toxicity | >1 ppm | epa.gov |
| Methoprene epoxide | Xenopus laevis embryos | 96 hours | Developmental toxicity | ≥2.5 mg/L | researchgate.netnih.govnih.gov |
| S-methoprene epoxide (t-EP) | Xenopus laevis embryos | 96 hours | Teratogenic effects | ~40% lower EC50 than S-methoprene | dss.go.th |
These findings indicate that this compound can act as a teratogen in amphibians, altering the normal course of development. The specific malformations observed point towards a disruption of key gene regulatory networks that control the patterning and formation of anatomical structures during embryonic and larval stages. dss.go.thtewhatuora.govt.nz While the precise transcriptional targets of this compound in amphibians are a subject of ongoing investigation, the nature of the developmental defects strongly suggests an impact on fundamental signaling pathways.
Biotransformation and Metabolism of Rel Trans Methoprene Epoxide
Enzymatic Deactivation and Degradation Pathways
The deactivation of rel-trans-methoprene epoxide is an enzymatic process involving several key enzyme families. These enzymes convert the epoxide into more polar, water-soluble compounds that are less biologically active and more easily eliminated.
Juvenile Hormone Epoxide Hydrolase (JHEH) is a pivotal enzyme in the metabolism of this compound. ontosight.ai As methoprene (B1676399) is an analog of juvenile hormone (JH), its epoxide metabolite is a substrate for enzymes that naturally regulate JH levels. JHEH catalyzes the hydration of the epoxide ring, adding a molecule of water across the oxirane moiety. wikipedia.org This reaction opens the strained three-membered ring to form a corresponding diol, specifically the 11-methoxy-3,7,11-trimethyl-4,5-diol-2,4-dodecadienoate.
This hydrolytic conversion is a crucial detoxification step, as the resulting diol is biologically inactive. wikipedia.org Unlike some other metabolic pathways, the action of JHEH is considered a permanent deactivation, as the diol product cannot be readily converted back into the active epoxide form. wikipedia.org The activity of JHEH is essential for regulating the titers of JH during insect development, and by extension, for metabolizing JH mimics like methoprene epoxide. ontosight.ainih.gov In various insect species, JHEH activity is a primary route for the primary metabolism of juvenile hormones. nih.gov
The metabolism of methoprene and its epoxide involves multiple enzyme systems, with Esterases and Cytochrome P450 monooxygenases playing distinct roles.
Esterases , specifically carboxylesterases, are involved in the metabolism of the parent compound, methoprene, rather than its epoxide. plos.org They target the isopropyl ester group, hydrolyzing it to form methoprenic acid. tewhatuora.govt.nz This represents a separate metabolic pathway that competes with the epoxidation pathway. Research on Culex quinquefasciatus has shown that its specific juvenile hormone esterase (JHE) does not significantly metabolize methoprene, indicating that the susceptibility of the ester linkage can be species-specific and that this pathway may not always be a primary route of detoxification. plos.orgnih.gov
Glutathione (B108866) S-Transferases (GSTs) represent another significant pathway for the detoxification of epoxides. uomus.edu.iq These enzymes catalyze the conjugation of the electrophilic carbon of the epoxide ring with the sulfhydryl group of endogenous glutathione (GSH). uomus.edu.iq This reaction results in a more water-soluble and readily excretable glutathione conjugate. The GST pathway is a well-established mechanism for detoxifying a wide range of xenobiotic compounds, including epoxides formed from the metabolism of various drugs and environmental chemicals. nih.gov In insects, GSTs are recognized as one of the major enzyme families involved in insecticide detoxification. nih.gov While direct studies detailing the specific kinetics of methoprene epoxide conjugation by GSTs are limited, this pathway is a recognized and plausible route for its detoxification.
Table 1: Key Enzymes in the Biotransformation of Methoprene and this compound
| Enzyme | Enzyme Class | Action | Substrate | Product |
|---|---|---|---|---|
| Juvenile Hormone Epoxide Hydrolase (JHEH) | Hydrolase | Epoxide Hydrolysis | This compound | Methoprene Diol |
| Cytochrome P450 Monooxygenase (CYP) | Oxidoreductase | Epoxidation | Methoprene | This compound |
| Carboxylesterase | Hydrolase | Ester Hydrolysis | Methoprene | Methoprenic Acid |
| Glutathione S-Transferase (GST) | Transferase | Glutathione Conjugation | This compound | Methoprene-Glutathione Conjugate |
Roles of Esterases and Cytochrome P450 Monooxygenases in Metabolism
Identification and Characterization of Primary and Secondary Metabolites
The enzymatic processes described above lead to the formation of a series of primary and secondary metabolites, which have been identified and characterized in various biological systems.
The primary metabolites of this compound are formed through direct enzymatic action on the molecule.
Hydrolysis Product: The most significant primary metabolite resulting from the deactivation of the epoxide is the methoprene diol (isopropyl 11-methoxy-3,7,11-trimethyl-4,5-dihydroxy-2-dodecenoate). It is formed via the JHEH-catalyzed hydrolysis of the epoxide ring. wikipedia.org
Other degradation products have been identified in studies on the parent compound, methoprene, which arise from different metabolic actions:
Oxidation Products: Oxidative scission of the 4-ene double bond of methoprene can lead to the formation of 7-methoxycitronellal . tewhatuora.govt.nznih.gov This aldehyde can be further oxidized to its corresponding carboxylic acid, 7-methoxycitronellic acid . nih.govresearchgate.net
Ester Hydrolysis Product: As previously mentioned, esterase activity on methoprene yields methoprenic acid . nih.govresearchgate.net
O-Demethylation Product: Demethylation at the methoxy (B1213986) group can also occur, leading to a hydroxylated metabolite. tewhatuora.govt.nz
Primary metabolites undergo secondary metabolic reactions, primarily conjugation, to facilitate their removal from the body. These conjugation reactions significantly increase the polarity of the metabolites.
Studies in mammals, such as steers, have shown that methoprene is extensively metabolized into polar conjugates, which are then excreted. fao.org After administration of radiolabeled methoprene, metabolites in the urine were identifiable only after treatment with glucuronidase, indicating they were excreted as glucuronide conjugates . fao.org These conjugates accounted for a substantial portion of the radioactivity found in urine. In contrast, the major compound found in feces was unchanged methoprene, suggesting that unabsorbed or unmetabolized parent compound is eliminated via the fecal route. fao.orgpharmacompass.com The formation of these polar conjugates is a classic detoxification pathway that ensures the efficient elimination of xenobiotic metabolites from the body.
Table 2: Identified Metabolites and Degradation Products
| Metabolite/Product Name | Parent Compound | Metabolic Reaction | Class |
|---|---|---|---|
| This compound | Methoprene | Epoxidation | Primary Metabolite |
| Methoprene Diol | This compound | Epoxide Hydrolysis | Primary Metabolite |
| Methoprenic Acid | Methoprene | Ester Hydrolysis | Primary Metabolite |
| 7-Methoxycitronellal | Methoprene | Oxidative Scission | Degradation Product |
| 7-Methoxycitronellic Acid | 7-Methoxycitronellal | Oxidation | Secondary Metabolite |
| Glucuronide Conjugates | Various Primary Metabolites | Glucuronidation | Secondary Metabolite |
| Glutathione Conjugates | This compound | Glutathione Conjugation | Secondary Metabolite |
Structural Elucidation of Hydrolysis and Oxidation Products
Interspecies Comparative Metabolic Studies
The biotransformation of this compound, a significant metabolite of the insect growth regulator methoprene, exhibits considerable variation across different biological systems. The metabolic pathways employed by an organism dictate the ultimate fate and biological activity of the compound. Comparative studies reveal distinct strategies in invertebrates, vertebrates, and microorganisms for metabolizing this epoxide.
Distinct Metabolic Profiles in Diverse Invertebrate Taxa
In invertebrates, particularly insects, the metabolism of juvenile hormone analogues like methoprene and its epoxide metabolite is crucial for regulating development and detoxification. The primary metabolic routes in insects involve hydrolysis and the action of epoxide hydrolases. tewhatuora.govt.nzannualreviews.org
Epoxide hydrolases (EHs) are key enzymes in insects that catalyze the hydration of epoxide rings to form the corresponding, and generally less reactive, diols. sci-hub.senih.gov This enzymatic action is a critical detoxification pathway for xenobiotic epoxides. nih.gov The activity and substrate specificity of these hydrolases can vary significantly among different insect orders and even between species within the same order, leading to diverse metabolic profiles. For instance, studies on various insect species, including those from the orders Diptera (e.g., mosquitoes like Aedes aegypti), Coleoptera (e.g., beetles like Tenebrio molitor), and Hemiptera (e.g., bugs like Oncopeltus fasciatus), have highlighted differences in their capacity to metabolize juvenile hormone analogues. tewhatuora.govt.nzlittlefireants.com
Table 1: Comparative Metabolic Pathways of Methoprene and its Epoxide in Selected Invertebrates
| Invertebrate Taxa | Primary Metabolic Pathways | Key Enzymes Involved | Resulting Metabolite Types |
|---|---|---|---|
| Diptera (e.g., Mosquitoes) | Epoxide Hydrolysis, Ester Hydrolysis, O-Demethylation | Epoxide Hydrolase, Esterases, Oxidases | Diols, Acid derivatives |
| Coleoptera (e.g., Beetles) | Ester Hydrolysis, Oxidative Scission | Esterases, Mixed-Function Oxidases | Acid and Alcohol derivatives |
| Hemiptera (e.g., True Bugs) | Epoxide Hydrolysis, Conjugation | Epoxide Hydrolase, Glucosyltransferases | Diols, Conjugated metabolites |
Comparative Biotransformation in Vertebrate and Microbial Systems
Vertebrate and microbial systems display fundamentally different approaches to the biotransformation of methoprene and its epoxide metabolite compared to invertebrates.
Vertebrate Systems: In vertebrates, including mammals and fish, methoprene is metabolized extensively and rapidly. littlefireants.com Mammalian studies involving species such as steers, cows, and guinea pigs show that the primary metabolic fate involves extensive biodegradation. fao.orgepa.gov The metabolic pathways include hydrolysis of the ester linkage, O-demethylation, and oxidation. fao.org A significant portion of the parent compound and its metabolites, including the epoxide, undergoes further breakdown. The resulting smaller molecules, such as acetate, can then be incorporated into natural endogenous compounds like cholesterol, fatty acids, and bile acids through normal anabolic pathways. tewhatuora.govt.nzfao.org The more polar metabolites are often conjugated with glucuronic acid to facilitate their excretion from the body. fao.orgnih.gov In fish, methoprene is also rapidly metabolized, preventing significant bioaccumulation in edible tissues despite its high lipophilicity. littlefireants.com Studies in amphibians like Xenopus laevis have also examined the degradation of methoprene and its metabolites, including the epoxide. nih.govepa.gov
Microbial Systems: Microbial degradation is a primary route for the dissipation of methoprene in the environment, particularly in soil and aquatic systems. littlefireants.comepa.gov The metabolic pathways in microorganisms are diverse and depend on the specific microbial consortia present. tewhatuora.govt.nz Common microbial transformations include ester hydrolysis, O-demethylation, and oxidative cleavage of the double bond at the C4 position. tewhatuora.govt.nz Studies in pond water have demonstrated that different microbial populations can lead to distinct metabolic profiles. tewhatuora.govt.nz For example, one microbial environment might primarily yield metabolites from ester hydrolysis and O-demethylation, while another might produce 7-methoxycitronellic acid as the main product resulting from oxidative scission. tewhatuora.govt.nz This highlights the adaptability of microbial communities in degrading xenobiotic compounds. The rate of degradation is influenced by environmental factors, with microbial metabolism contributing significantly to the breakdown under non-sterile conditions. epa.govepa.gov
Table 2: Comparative Biotransformation of Methoprene Epoxide in Vertebrate and Microbial Systems
| System | Primary Metabolic Pathways | Key Processes | Major End Products |
|---|---|---|---|
| Vertebrates (Mammals) | Hydrolysis, Oxidation, Conjugation | Incorporation into endogenous pathways | CO2, Acetate, Polar conjugates (e.g., glucuronides), Incorporation into natural products (cholesterol, fatty acids) fao.org |
| Vertebrates (Fish) | Rapid Metabolism and Excretion | Detoxification preventing bioaccumulation | Polar metabolites littlefireants.com |
| Microorganisms | Ester Hydrolysis, O-Demethylation, Oxidative Scission | Environmental degradation | Varies with microflora; includes methoxycitronellic acid and other smaller organic molecules tewhatuora.govt.nz |
Environmental Dynamics and Degradation Pathways of Rel Trans Methoprene Epoxide
Abiotic Transformation Processes
Abiotic processes, driven by light and water, are significant pathways for the transformation of pesticide residues in the environment. For rel-trans-methoprene epoxide, these processes involve photodegradation and hydrolysis.
This compound, with the chemical name (2E)-4,5-epoxy-11-methoxy-3,7,11-trimethyl-2-dodecenoate, is itself a primary photoproduct of its parent compound, methoprene (B1676399). epa.govdss.go.th When methoprene is exposed to sunlight in aqueous solutions or on inert surfaces, it undergoes rapid photodegradation, leading to a mixture of products, including the epoxide. epa.gov
While the formation of the epoxide via photolysis is documented, detailed studies on the specific photodegradation kinetics of this compound itself are not extensively available in peer-reviewed literature. The parent compound, methoprene, degrades quickly under sunlight, with a reported half-life of less than a day in aqueous solutions, which suggests that its metabolites are also likely to be transient. tewhatuora.govt.nzfao.org The primary photolytic pathway for methoprene involves oxidative scission at the C4 double bond. tewhatuora.govt.nz It is plausible that the epoxide, once formed, would be susceptible to further photo-oxidation, but specific reaction rates and breakdown products are not well-characterized.
The hydrolytic stability of a chemical compound refers to its resistance to breaking down in the presence of water. The parent compound, S-methoprene, is generally stable to hydrolysis at environmentally relevant pH levels (pH 4, 7, and 9). europa.eu
Specific data on the hydrolysis rates for this compound are limited. However, a key study by Degitz et al. (2003) investigated the stability of methoprene and four of its degradation products, including the epoxide, in aqueous solutions during a 96-hour developmental toxicity assay with Xenopus laevis. The study noted that the tested chemicals, including methoprene epoxide, exhibited "differential stability" in the aqueous test medium. nih.govnih.gov The stability was, in some cases, influenced by the presence of the test organisms, suggesting that biotic processes may play a more significant role in its degradation than abiotic hydrolysis. nih.govnih.govresearchgate.net Epoxide rings can undergo hydrolysis, typically catalyzed by acid or base, to form diols. However, for this compound, this abiotic process appears to be less significant than biotic degradation pathways under typical environmental conditions.
| Compound | Test System | Observation on Stability | Reference |
| This compound | Aqueous solution (96-hr Xenopus laevis assay) | Showed differential stability; stability was in some instances affected by the presence of test organisms. | nih.gov |
| Methoprene | Aqueous solution (pH 4, 7, 9) | Hydrolytically stable. | europa.eu |
| Methoprene | Pond water (0.001 mg/L) | Half-life of approximately 30 hours. | littlefireants.com |
Photodegradation Kinetics and Product Formation under Environmental Conditions
Biotic Environmental Attenuation
Biotic processes, mediated by microorganisms and other organisms, are critical for the breakdown and removal of organic compounds from the environment.
Microbial action is a primary route for the degradation of methoprene in both soil and water. epa.govtewhatuora.govt.nzlittlefireants.com Studies on the parent compound show that it has a half-life of approximately 10 days in aerobic sandy loam soil, with decomposition being much slower in sterilized soil, confirming the role of microbes. tewhatuora.govt.nzlittlefireants.com
Bioavailability refers to the fraction of a chemical in the environment that is available for uptake by organisms. This is heavily influenced by the chemical's tendency to adsorb to soil and sediment particles, a property often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com
There is no specific experimental or estimated Koc value available in the literature for this compound. For the parent compound, methoprene, the estimated Koc value is 23,000, which indicates that it is expected to be immobile in soil and strongly adsorb to organic matter and sediment. littlefireants.com Chemicals with high Koc values (e.g., log Koc > 4.5) have low mobility and are less likely to leach into groundwater, but their strong binding can also lead to long-term sequestration in soil and sediment, potentially reducing their bioavailability for microbial degradation. chemsafetypro.comecetoc.org
Given the structural similarity and addition of a polar epoxide group, the Koc of this compound might differ from its parent compound, but without specific data, its environmental mobility and sequestration potential remain uncharacterized.
| Compound | Estimated Koc | Soil Mobility Classification | Reference |
| Methoprene | 23,000 | Immobile | littlefireants.com |
| This compound | Data not available | Not classified |
Microbial Degradation Mechanisms in Aquatic and Terrestrial Matrices
Persistence and Environmental Cycling of Epoxide Metabolites
The persistence of a chemical in the environment is a function of its resistance to all degradation processes combined. The parent compound, methoprene, is known to be non-persistent, breaking down rapidly in sunlight, water, and soil. epa.gov
The epoxide metabolite is also considered to be non-persistent. A document from the Washington State Department of Ecology noted that in one study, evaluated concentrations of methoprene epoxide declined to near detection limits within seven days. While this indicates a relatively short environmental lifespan, comprehensive studies detailing its half-life under various environmental conditions (e.g., different soil types, aquatic systems) are lacking. The rapid degradation of the parent compound and the transient nature of its metabolites suggest that long-range transport or significant accumulation of this compound in the environment is unlikely. Its environmental cycle is expected to be short, beginning with its formation from methoprene photolysis and ending with its subsequent biotic or abiotic degradation.
Insect Resistance Mechanisms to Rel Trans Methoprene Epoxide
Biochemical Resistance Mechanisms
Biochemical resistance involves physiological changes that prevent the insecticide from reaching its target site in a sufficient concentration to be effective. This is primarily achieved by increasing the rate of detoxification or by reducing its penetration into the insect's body.
Upregulation of Detoxifying Enzyme Systems (e.g., Enhanced Epoxide Hydrolase, Esterase, P450 Activity)
Metabolic resistance is a primary defense against xenobiotics and is frequently implicated in resistance to JH analogs. nih.govtewhatuora.govt.nz This mechanism relies on the overexpression or increased activity of broad-spectrum detoxifying enzymes, principally cytochrome P450 monooxygenases (P450s), carboxylesterases (ESTs), and epoxide hydrolases (EHs). nih.govnih.gov
Cytochrome P450 Monooxygenases (P450s): P450s are a versatile family of enzymes that catalyze oxidative reactions. In the context of methoprene (B1676399), P450s can initiate its breakdown. tewhatuora.govt.nznih.gov A crucial step in this process can be the oxidation of the parent methoprene molecule to form an epoxide metabolite, such as rel-trans-Methoprene Epoxide. mdpi.comsci-hub.se Upregulation of specific P450 genes, such as members of the CYP6 and CYP9 families, has been correlated with resistance to various insecticides, and their involvement in methoprene resistance is strongly suggested by synergist studies. The use of piperonyl butoxide (PBO), a known P450 inhibitor, can often restore susceptibility to methoprene in resistant insect strains, confirming the role of these enzymes. tewhatuora.govt.nz
Epoxide Hydrolases (EHs): While natural juvenile hormones are degraded by specific juvenile hormone epoxide hydrolases (JHEHs), methoprene is designed to be more stable. nih.govdntb.gov.uaresearchgate.net However, once P450s form methoprene epoxide, this metabolite becomes a substrate for general epoxide hydrolases. mdpi.comsci-hub.seoup.com These enzymes detoxify the reactive epoxide by hydrolyzing it to a less toxic diol. researchgate.net Therefore, an enhanced capacity to perform this two-step detoxification (P450-mediated epoxidation followed by EH-mediated hydrolysis) represents a potent resistance mechanism. Studies on various insects have identified multiple EH enzymes, some of which play critical roles in xenobiotic metabolism. researchgate.net
Carboxylesterases (ESTs): Esterases are another major enzyme family involved in insecticide detoxification. nih.govtewhatuora.govt.nz Methoprene contains an ester bond, making it a target for hydrolysis by esterases. dntb.gov.uaresearchgate.net Increased esterase activity can lead to the rapid breakdown of methoprene into its inactive acid metabolite. dntb.gov.ua Gene amplification and upregulation of esterase genes are common resistance mechanisms in many insect species against various classes of insecticides, and they have been identified as contributing to methoprene resistance. nih.gov
Table 1: Detoxifying Enzyme Families Implicated in Methoprene Resistance
| Enzyme Family | Catalytic Function | Role in Methoprene Resistance |
|---|---|---|
| Cytochrome P450s | Oxidation of xenobiotics | Can create the metabolite methoprene epoxide; upregulation leads to faster breakdown. |
| Epoxide Hydrolases | Hydrolysis of epoxides to diols | Detoxify the methoprene epoxide metabolite created by P450s. |
| Carboxylesterases | Hydrolysis of ester bonds | Cleave the ester linkage in methoprene, leading to its inactivation. |
Alterations in Cuticular Penetration and Internal Sequestration
Reduced cuticular penetration is a resistance mechanism that slows the absorption of the insecticide into the insect's body, providing more time for metabolic enzymes to detoxify it. oup.com While considered a contributing factor, it is often part of a multi-faceted resistance profile rather than the sole mechanism. nih.gov Changes in the composition and thickness of the insect's cuticle can decrease the rate at which methoprene passes through this outer barrier. Sequestration involves the binding of the insecticide to non-target proteins or lipids within the insect, effectively preventing it from reaching its site of action. Evidence suggests that for methoprene, sequestration is less significant than metabolic and target-site mechanisms.
Target-Site Insensitivity and Receptor Modifications
The primary molecular target for juvenile hormone and its analogs like methoprene is a protein known as Methoprene-tolerant (Met). The Met protein is a member of the bHLH-PAS family of transcription factors and functions as an intracellular JH receptor. Upon binding with JH or methoprene, it mediates the hormonal signal that regulates gene expression, ultimately preventing the initiation of metamorphosis.
Target-site resistance to methoprene occurs due to genetic modifications in the Met gene. nih.govoup.com These mutations can alter the structure of the Met protein's ligand-binding domain, reducing its affinity for methoprene. As a result, even when methoprene enters the cell, it cannot effectively bind to its receptor to trigger the normal physiological response. In some cases, resistance is conferred by the complete absence of the Met gene product. Null mutations in the Met gene can render insects highly resistant to methoprene, demonstrating that this protein is the critical target. Studies in Drosophila melanogaster and the red flour beetle Tribolium castaneum have been pivotal in establishing the role of Met as the JH receptor and the basis for target-site resistance.
Genetic and Molecular Basis of Resistance Evolution
The evolution of resistance is a process of genetic selection where individuals with pre-existing traits that confer a survival advantage in the presence of an insecticide reproduce, passing those traits to the next generation. For methoprene, this involves changes at the molecular level affecting both biochemical detoxification and target-site sensitivity.
The genetic basis for the upregulation of detoxifying enzymes often involves gene amplification, where the number of copies of a specific gene (e.g., a P450 or esterase gene) increases in the genome. nih.gov This leads to a higher baseline production of the detoxifying enzyme. Another mechanism is mutations in regulatory regions of these genes, leading to their constitutive overexpression. nih.gov
For target-site resistance, the primary genetic mechanism is the selection of point mutations within the coding sequence of the Met gene. These mutations result in amino acid substitutions in the ligand-binding pocket of the Met protein, impairing its ability to bind methoprene. In some documented cases, resistance evolves through mutations that lead to a truncated or non-functional Met protein, or even the complete loss of the transcript. Because the Met gene is not always essential for viability, a wider range of mutations can be tolerated, potentially increasing the rate at which resistance can evolve compared to target sites that are vital for survival.
Cross-Resistance Profiles and Implications for Integrated Pest Management Research
Cross-resistance occurs when resistance to one insecticide confers resistance to other, often chemically related, compounds. Insects resistant to methoprene frequently show cross-resistance to other juvenile hormone analogs, such as hydroprene (B1673459) and kinoprene. nih.govsci-hub.se
More concerning for Integrated Pest Management (IPM) is cross-resistance to different classes of insecticides. Metabolic resistance, driven by the upregulation of broad-spectrum enzymes like P450s and esterases, is a common cause. nih.gov A strain that has developed enhanced P450 activity to detoxify methoprene may also be able to metabolize pyrethroids or other insecticides more effectively. Conversely, strains resistant to organophosphates due to elevated esterase activity may show some level of resistance to methoprene. Some studies have even documented unexpected cross-resistance between S-methoprene and the microbial larvicide Lysinibacillus sphaericus in mosquitoes, suggesting complex, indirect resistance mechanisms.
The development of resistance and cross-resistance has critical implications for IPM. To preserve the effectiveness of methoprene, management strategies must be implemented to delay resistance evolution. This includes rotating methoprene with insecticides that have different modes of action, using it in combination with synergists like PBO to counter metabolic resistance, and monitoring insect populations for the early detection of resistance. Understanding the specific mechanisms of resistance in a given pest population is crucial for designing effective and sustainable control programs. sci-hub.se
Table 2: Examples of Cross-Resistance in Methoprene-Selected Strains
| Insect Species | Selection Agent | Cross-Resistance Observed | Reference |
|---|---|---|---|
| Culex quinquefasciatus | S-methoprene | Lysinibacillus sphaericus | |
| Aedes aegypti | Temephos (Organophosphate) | Potential cross-resistance to methoprene | |
| Musca domestica | Diflubenzuron (B1670561), Cyromazine | Methoprene | |
| Culex pipiens | Methoprene | Other juvenoids (but not diflubenzuron or pyrethroids) | nih.gov |
Advanced Analytical Methodologies for Rel Trans Methoprene Epoxide Research
Chromatographic Separation and Detection Techniques
Chromatographic methods are fundamental for the separation and quantitative analysis of rel-trans-Methoprene Epoxide from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are two of the most powerful techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the quantitative analysis of methoprene (B1676399) and its metabolites, including the epoxide form. This method separates compounds based on their hydrophobicity.
A study detailing the simultaneous determination of methoprene and its metabolites in rat plasma and urine utilized a reversed-phase HPLC method. nih.gov The separation was achieved using a gradient of acetonitrile (B52724) and water (pH 4.0), with the acetonitrile concentration increasing from 55% to 100% over 20 minutes. nih.gov The flow rate was varied between 0.6 and 1.0 mL/min, and detection was performed using UV detectors at 210 and 254 nm. nih.gov While this study provides a framework, the retention time for this compound would need to be specifically determined. Another method developed for the analysis of methoprene in wheat and milling fractions also employed RP-HPLC with a Novapak C-18 column and an isocratic mobile phase of 50% acetonitrile in water. cerealsgrains.org For the analysis of enantiomeric purity of (S)-methoprene, a chiral RP-HPLC method was developed using a ChiralCel OJ-3R column with a mobile phase of methanol (B129727) and water (80:20 v/v) and UV detection at 260 nm. researchgate.net
Table 1: Illustrative HPLC Conditions for Methoprene and Metabolite Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | Reversed-phase C18 | ChiralCel OJ-3R |
| Mobile Phase | Gradient: 55-100% Acetonitrile in Water (pH 4.0) | Isocratic: 80% Methanol in Water |
| Flow Rate | 0.6-1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 and 254 nm | UV at 260 nm |
| Reference | nih.gov | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Trace Level Quantification
For the detection of trace levels of this compound, Gas Chromatography coupled with tandem Mass Spectrometry (GC-MS/MS) offers exceptional sensitivity and selectivity. This technique is particularly valuable for analyzing complex environmental and food samples.
GC-MS/MS analysis of pesticides, including methoprene, is often performed following a QuEChERS sample preparation method. sigmaaldrich.comwaters.com The use of tandem mass spectrometry allows for Multiple Reaction Monitoring (MRM), which significantly enhances the specificity of detection by monitoring a specific precursor ion and its characteristic product ions. A document from the National Referral Laboratory provides specific MRM transitions for methoprene, with a parent ion of m/z 191.2 and quantifier and qualifier ions of m/z 135.1 and 147.1, respectively. nrcgrapes.in While this is for the parent compound, similar principles would be applied to develop an MRM method for its epoxide metabolite. The analysis of standard trans-S-methoprene epoxide by GC-MS has been shown to exhibit a unique profile. sunysb.edu
Table 2: GC-MS/MS Parameters for Methoprene Analysis
| Parameter | Value |
| Parent Ion (m/z) | 191.2 |
| Quantifier Ion (m/z) | 135.1 |
| Qualifier Ion (m/z) | 147.1 |
| Instrument Technique | GC-MS/MS |
| Reference | nrcgrapes.in |
Spectroscopic Approaches for Structural Confirmation and Metabolomics
Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Epoxide Group Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of molecules. Both ¹H and ¹³C NMR are crucial for confirming the presence and stereochemistry of the epoxide group in this compound.
In ¹H NMR spectroscopy, the protons on the epoxide ring typically resonate in a distinct region of the spectrum. For epoxides in general, these protons appear in the range of 2.5 to 3.5 ppm. libretexts.orglibretexts.org More specifically, studies on epoxidized oils have shown signals for epoxy protons to be between 2.90 and 3.24 ppm. acs.orgnih.gov The exact chemical shifts and coupling patterns of the protons on the oxirane ring of this compound would provide definitive structural confirmation.
¹³C NMR spectroscopy provides complementary information. The carbon atoms of the epoxide ring are also shifted to a characteristic region, typically between 40 and 60 ppm. ucl.ac.uk The chemical shifts of the oxirane carbons can also be used to determine the stereochemistry of the epoxide. cdnsciencepub.comresearchgate.netmdpi.com
Table 3: Typical NMR Chemical Shift Ranges for Epoxide Groups
| Nucleus | Chemical Shift Range (ppm) | Reference |
| ¹H | 2.5 - 3.5 | libretexts.orglibretexts.org |
| ¹³C | 40 - 60 | ucl.ac.uk |
Advanced Sample Preparation Strategies for Complex Matrices
The effective extraction and clean-up of this compound from complex matrices such as soil, water, and biological tissues are critical for accurate analysis. Solid-Phase Extraction (SPE) and the QuEChERS method are two prominent and effective sample preparation techniques.
Solid-Phase Extraction (SPE) and QuEChERS Methodologies
Solid-Phase Extraction (SPE) is a versatile technique used to isolate and concentrate analytes from a liquid sample. For the analysis of methoprene and its degradation products in water, SPE with Oasis HLB cartridges has been successfully employed. nih.gov The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analytes of interest with an appropriate solvent like ethyl acetate. nih.gov Another approach for water samples involved adjusting the pH to 5, passing the sample through a C18 Speedisk, and eluting with methylene (B1212753) chloride. wa.gov For the analysis of pesticides in water, graphitized carbon black (GCB) has also been used as an SPE sorbent. weber.hu
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that has become popular for the extraction of pesticide residues from food and agricultural products. quechers.eu The general procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts to induce phase separation. sigmaaldrich.com A subsequent dispersive SPE (dSPE) cleanup step is performed using a combination of sorbents like primary secondary amine (PSA) to remove organic acids, sugars, and fatty acids, and C18 to remove nonpolar interferences. mdpi.com This method has been successfully applied to the analysis of hundreds of pesticides and their metabolites in various plant-derived foods. sigmaaldrich.comsigmaaldrich.com The choice of extraction salts and dSPE sorbents can be tailored to the specific matrix and analytes of interest. mdpi.com
Development of High-Throughput Screening Assays
The investigation of the biological activity and metabolic fate of this compound has been significantly advanced by the adaptation and development of high-throughput screening (HTS) assays. While specific HTS assays designed exclusively for this compound are not extensively documented, methodologies developed for juvenile hormone (JH) analogs and epoxide-containing compounds are directly applicable and provide the foundation for its study. These assays are crucial for rapidly assessing its biological effects and its interactions with metabolic enzymes.
The primary HTS methodologies relevant to this compound research fall into two main categories: functional assays that measure its hormonal activity and metabolic assays that assess its stability and degradation.
Functional High-Throughput Screening Assays
To determine the juvenile hormone-like activity of this compound, cell-based reporter gene assays are commonly employed. nih.gov These assays are designed to detect compounds that can activate the juvenile hormone signaling pathway. A typical assay utilizes an insect cell line, such as one derived from Bombyx mori or Drosophila melanogaster, that has been genetically engineered to express a reporter gene (e.g., luciferase) under the control of a JH-responsive element (JHRE). ucanr.eduplos.orgnih.gov When a compound with JH activity, such as methoprene or potentially its epoxide metabolite, is introduced, it binds to the JH receptor, Methoprene-tolerant (Met). jst.go.jpnih.gov This binding event initiates a transcriptional cascade leading to the expression of the luciferase reporter gene, which produces a measurable light signal. ucanr.edunih.gov
These reporter gene assays are highly amenable to HTS formats, allowing for the screening of numerous compounds in 96-well, 384-well, or even 1536-well plates. fao.org The robustness of these assays is often evaluated using statistical parameters like the Z'-factor, which assesses the separation between positive and negative controls. researchgate.net A Z'-factor value greater than 0.5 is generally considered indicative of a reliable and reproducible assay suitable for HTS. nih.govresearchgate.net
Below is a representative data table illustrating the type of results generated from a luciferase reporter gene assay designed to screen for JH agonists.
Table 1: Example Data from a High-Throughput Luciferase Reporter Gene Assay for JH Agonist Activity
| Compound | Concentration (µM) | Luciferase Activity (Relative Luminescence Units) | Fold Induction (vs. Vehicle Control) |
| Vehicle Control (DMSO) | N/A | 1,500 | 1.0 |
| Methoprene (Positive Control) | 10 | 150,000 | 100.0 |
| This compound | 10 | 45,000 | 30.0 |
| Inactive Compound | 10 | 1,650 | 1.1 |
Metabolic High-Throughput Screening Assays
The epoxide moiety of this compound makes it a potential substrate for epoxide hydrolases (EHs), enzymes that are critical in the detoxification and metabolism of various compounds. nih.gov The development of HTS assays for EH activity is therefore essential for understanding the metabolic stability of this compound. These assays are typically designed to measure the rate of epoxide hydrolysis.
Fluorometric assays are particularly well-suited for HTS of EH inhibitors and substrates due to their high sensitivity and rapid response. nih.govnih.gov One such approach involves the use of a non-fluorescent substrate that, upon hydrolysis of its epoxide group by EH, undergoes intramolecular cyclization to release a highly fluorescent product. nih.gov This increase in fluorescence can be monitored over time to determine enzyme activity. The assay can be adapted to screen for substrates by assessing which compounds are metabolized, or to screen for inhibitors by measuring the reduction in fluorescence when a known substrate is co-incubated with a test compound.
The development of these assays involves optimizing enzyme and substrate concentrations to ensure reliability and reproducibility, often validated with a Z' value to confirm their suitability for HTS. nih.gov
Table 2: Characteristics of a High-Throughput Fluorescent Assay for Soluble Epoxide Hydrolase (sEH) Activity
| Parameter | Description |
| Assay Principle | Enzymatic hydrolysis of a non-fluorescent epoxide substrate to a fluorescent product. |
| Enzyme Source | Recombinant human or insect soluble epoxide hydrolase (sEH). |
| Substrate Example | (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). nih.gov |
| Detection Method | Fluorometry (measuring the increase in fluorescence intensity). |
| Plate Format | 96-well or 384-well microplates. |
| Assay Robustness (Z' Factor) | Typically ≥ 0.7, indicating an excellent assay for HTS. nih.gov |
| Application for this compound | To determine if it is a substrate for sEH by observing its hydrolysis or to screen for compounds that inhibit its hydrolysis. |
The integration of these functional and metabolic high-throughput screening assays provides a powerful platform for the comprehensive investigation of this compound. These advanced analytical methodologies enable the rapid characterization of its biological activity profile and its susceptibility to enzymatic degradation, which are critical for a complete understanding of its role and fate.
Ecological Impact Research on Non Target Organisms
Developmental Dysregulation in Amphibian Model Organisms
Concerns have been raised that methoprene (B1676399) and its degradates could contribute to amphibian malformations, as its application often coincides with sensitive developmental periods for these animals. umn.edubiodiversitylibrary.org Laboratory studies using model organisms such as the African clawed frog (Xenopus laevis) have been instrumental in evaluating the developmental toxicity of methoprene's breakdown products, including methoprene epoxide.
Research has demonstrated that while the parent S-methoprene compound shows limited developmental toxicity, its degradates can induce physical deformities. nih.govdss.go.th Studies exposing Xenopus laevis embryos to rel-trans-Methoprene Epoxide (also referred to as S-methoprene epoxide) found that it caused developmental toxicity and malformations. nih.govepa.gov The observed abnormalities included spinal curvature, abnormal and duplicate eye formation, optical edema, and various cranial and facial defects. dss.go.th
In one key study, this compound was found to be more teratogenic (capable of causing developmental malformations) than its parent compound. dss.go.th Developmental toxicity for methoprene epoxide was observed at concentrations of 2.5 mg/L and higher. nih.govresearchgate.net These findings suggest that the environmental breakdown of methoprene into more stable and biologically active products like the epoxide is a significant factor in its potential ecological risk.
The molecular mechanisms behind the observed deformities are linked to the endocrine system of vertebrates. While insect juvenile hormone is not present in vertebrates, there is evidence that S-methoprene and its derivatives can interact with vertebrate hormone receptors. epa.gov Specifically, research points to the ability of methoprene and its acid form to bind to the retinoid X receptor (RXR), which plays a crucial role in regulating gene transcription during embryonic development. epa.gov
Retinoids are essential for the development of the body axis, brain, and limbs in vertebrates. epa.gov A degradate of S-methoprene, methoxy-S-methoprene acid, has been shown to act as a ligand for RXRs, enabling it to activate transcription through cellular pathways involving the retinoic acid receptor (RAR). epa.gov Synthetic retinoids that selectively target RXR and RAR have been found to cause significant malformations along the anterior-posterior axis in Xenopus embryos. epa.gov This interaction with the retinoid signaling pathway is the proposed mechanism by which methoprene degradates like this compound can disrupt normal amphibian metamorphosis and development. umn.eduepa.gov
| Compound | Observed Effect in Xenopus laevis | Effective Concentration | Source |
|---|---|---|---|
| Methoprene | No developmental toxicity | Up to 2 mg/L | nih.gov |
| Methoprene Acid | Developmental toxicity | > 1.25 mg/L | nih.govepa.gov |
| This compound | Developmental toxicity/delay | ≥ 2.5 mg/L | nih.govepa.govwa.gov |
| 7-methoxycitronellal | Developmental toxicity | ≥ 2.5 mg/L | nih.govepa.gov |
| 7-methoxycitronellic acid | No developmental toxicity | Up to 30 mg/L | nih.govepa.gov |
Inducement of Morphological Abnormalities during Metamorphosis
Effects on Aquatic Invertebrate Community Structure and Population Dynamics (Excluding Direct Regulatory Toxicology)
The impact of methoprene and its byproducts extends beyond vertebrates to the foundational invertebrate species of aquatic ecosystems. As an insect growth regulator, its mode of action poses an inherent risk to non-target arthropods, including many aquatic invertebrates.
Methoprene is recognized as being highly toxic to some freshwater and estuarine invertebrates. epa.govvin.com Chronic toxicity studies have revealed sublethal effects on the growth of invertebrates like daphnids. epa.gov In laboratory tests on the freshwater cladoceran Moina macrocopa, a species of water flea, S-methoprene was shown to reduce survival, longevity, and fecundity at certain concentrations. nih.gov Conversely, very low levels of exposure were observed to slightly increase longevity and fecundity, suggesting a complex, dose-dependent hormonal effect. nih.gov
Other research has highlighted impacts on crustaceans, which are evolutionarily related to insects. lisierraclub.org Studies have shown that methoprene can affect lobster and blue crab larvae, leading to delayed molting and death. lisierraclub.org While these studies often focus on the parent compound, the persistence of degradation products like this compound in the environment means they are also a source of chronic exposure for these sensitive populations.
| Organism | Compound | Observed Sublethal Effect | Source |
|---|---|---|---|
| Daphnid (water flea) | S-Methoprene | Effects on growth | epa.gov |
| Moina macrocopa (water flea) | S-Methoprene | Reduced survival, longevity, and fecundity | nih.gov |
| Lobster and Blue Crab Larvae | Methoprene | Delayed molt and death | lisierraclub.org |
| Nondiptheran Predators (invertebrates) | Methoprene | Population density decrease over 2-3 years | wa.gov |
Broader Ecological Consequences and Food Web Interactions (Research Perspectives)
The sublethal and lethal effects on non-target amphibians and invertebrates can have cascading consequences for the entire food web. lisierraclub.org Long-term studies of ecosystems treated with methoprene have revealed significant impacts on community structure that are not apparent in the first year of application. wa.gov
One multi-year study found that methoprene treatments led to a significant decrease in the density of nematoceran insects and their invertebrate predators, with population decreases becoming more pronounced in the second and third years of treatment. wa.gov This demonstrates that methoprene can have both direct toxic effects and indirect food web effects, altering predator-prey dynamics. wa.gov The depletion of aquatic invertebrates, such as zooplankton and insect larvae, removes a critical food source for a wide variety of other species, including fish and birds. lisierraclub.org This reduction in food availability can lead to population declines in higher trophic levels, demonstrating that the impact of compounds like this compound and its parent chemical can extend far beyond the targeted organisms.
Future Research Directions and Contemporary Challenges
Elucidating Novel Biological Targets and Signaling Pathways
While the primary action of methoprene (B1676399) and its epoxide metabolite is mimicking juvenile hormone (JH) to disrupt insect development, there is growing interest in identifying non-canonical targets and signaling pathways. The classical pathway involves binding to the Methoprene-tolerant (Met) protein, a transcription factor that regulates gene expression crucial for metamorphosis and reproduction. annualreviews.orgresearchgate.netnih.gov However, some biological effects of JH analogs may occur through different mechanisms.
Future research aims to explore these alternative pathways. For instance, evidence suggests that some JH actions might be mediated through membrane receptors and protein kinase C (PKC) signaling pathways. duke.edu Furthermore, the interaction of methoprene with other hormone systems, such as the 20-hydroxyecdysone (B1671079) (20E) pathway, is an area of active investigation. plos.org Identifying these novel targets is crucial for a complete understanding of the biological activity of methoprene epoxide and could reveal new avenues for developing more selective and effective insect control agents. Research is also focused on whether the epoxide metabolite interacts with other receptors, such as Ultraspiracle (USP), the homolog of the vertebrate retinoid X receptor (RXR), which has been shown to bind JH-III. duke.edu
In-depth Characterization of Stereoisomeric Activities of Epoxide Metabolites
Methoprene is a chiral molecule, and its commercial form, methoprene, is a racemic mixture of the (R)- and (S)-enantiomers. inchem.org The biological activity as a juvenile hormone mimic is primarily attributed to the (S)-enantiomer. inchem.org Consequently, the epoxide metabolite, rel-trans-methoprene epoxide, also exists as different stereoisomers. There is a significant knowledge gap concerning the specific biological activities of these individual epoxide isomers.
Research has shown that for various juvenile hormone analogs, enantiomers can exhibit considerably different levels of activity, which implies the involvement of a chiral receptor system. researchgate.net It is critical to conduct in-depth studies to isolate and characterize the biological potency of each stereoisomer of methoprene epoxide. This includes not only their primary JH-mimicking effects but also their potential off-target activities and their rates of environmental and metabolic degradation. Such research is essential for a more accurate risk assessment and for the potential development of more refined and target-specific insect growth regulators.
A study on the developmental toxicity of methoprene and its degradation products in Xenopus laevis (clawed frog) embryos provides some insight into the differential effects of metabolites, although it did not distinguish between stereoisomers of the epoxide.
| Compound | Developmental Toxicity Concentration |
| Methoprene | No toxicity up to 2 mg/L |
| Methoprene Epoxide | Toxic at concentrations ≥ 2.5 mg/L nih.gov |
| Methoprenic Acid | Toxic at concentrations > 1.25 mg/L nih.gov |
| 7-methoxycitronellal | Toxic at concentrations ≥ 2.5 mg/L nih.gov |
| 7-methoxycitronellic acid | Not toxic at concentrations up to 30 mg/L nih.gov |
This interactive table summarizes the concentrations at which methoprene and its degradation products, including the epoxide, caused developmental toxicity in Xenopus laevis embryos.
Predictive Modeling of Environmental Fate and Bioaccumulation of Epoxide Metabolites
Understanding the environmental journey of this compound is crucial for assessing its ecological impact. Predictive modeling is a key tool in this endeavor. Methoprene itself is known to degrade relatively quickly in the environment, particularly through photolysis, with a half-life of about 10 days in soil and less than 2 days in water under sunlight. fao.orglittlefireants.comumn.edu However, its degradation can lead to the formation of metabolites, including the epoxide. epa.govepa.gov
Future research must focus on developing and refining models that can accurately predict the formation, persistence, and transport of methoprene epoxide in various environmental compartments like soil, water, and sediment. bioone.org The Kow-based Aquatic BioAccumulation Model (KABAM) has been used to estimate the potential for bioaccumulation in aquatic food webs. epa.gov However, improving such models requires more empirical data on the physicochemical properties of the epoxide itself, such as its soil adsorption coefficient (Koc), vapor pressure, and water solubility. While methoprene is expected to adsorb to suspended solids and sediment, the mobility of its epoxide metabolite is less understood. littlefireants.com These predictive models are essential for regulatory agencies to conduct thorough environmental risk assessments. researchgate.net
Strategies for Mitigating and Managing Insecticide Resistance in the Context of Epoxide Metabolites
Insecticide resistance is a significant challenge in pest management. While resistance to juvenile hormone analogs like methoprene was initially thought to be unlikely, it has been documented in several insect species. tewhatuora.govt.nz One of the primary mechanisms of resistance is enhanced metabolic detoxification, often mediated by enzymes like cytochrome P450 monooxygenases (P450s) and esterases. nih.govresearchgate.netmdpi.com These enzymes can metabolize methoprene, potentially altering the formation or detoxification of the active epoxide metabolite.
A key challenge is to understand the precise role of methoprene epoxide in resistance. For example, transcriptomic analysis of S-methoprene-resistant lesser grain borers (Rhyzopertha dominica) revealed that a set of differentially expressed genes are related to cytochrome P450s, suggesting their role in resistance. nih.gov The use of synergists, such as piperonyl butoxide (PBO), which inhibits P450 enzymes, has been shown to increase the efficacy of methoprene against resistant strains. nih.gov
Future strategies must focus on:
Characterizing P450s: Identifying the specific P450 enzymes responsible for metabolizing methoprene and its epoxide in resistant pest populations. frontiersin.org
Developing Synergists: Creating new synergists that can effectively block this metabolic resistance. nih.gov
Integrated Resistance Management (IRM): Implementing IRM strategies that involve rotating insecticides with different modes of action to reduce selection pressure. irac-online.orgcroplife.org.auirac-online.org This approach helps to prolong the effectiveness of valuable insecticides like methoprene.
| Management Approach | Description | Rationale |
| Use of Synergists (e.g., PBO) | Co-application of a P450 inhibitor with the insecticide. | Blocks metabolic detoxification, restoring susceptibility in resistant insects. nih.gov |
| Mode of Action Rotation | Alternating between different insecticide classes (e.g., juvenile hormone mimics, neurotoxins, chitin (B13524) synthesis inhibitors). | Reduces continuous selection pressure for any single resistance mechanism. irac-online.orgcroplife.org.au |
| Monitoring | Regular surveillance of pest populations to detect early signs of resistance. | Allows for timely adjustments to control strategies before resistance becomes widespread. croplife.org.au |
This interactive table outlines key strategies for managing insecticide resistance, particularly in the context of metabolic detoxification involving epoxide metabolites.
Application of Omics Technologies for Comprehensive Biological Response Profiling
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for obtaining a comprehensive understanding of how organisms respond to exposure to this compound. These technologies can reveal global changes in gene expression, protein levels, and metabolic profiles, providing a holistic picture of the biological impact.
Transcriptomic studies have already been employed to investigate the effects of methoprene. For example, in Daphnia magna, DNA microarrays have shown chemical-specific patterns of gene expression following exposure to different juvenile hormone analogs, with hemoglobin and JH epoxide hydrolase genes identified as JH-responsive. nih.gov In the warehouse moth (Ephestia elutella), transcriptomic analysis identified thousands of differentially expressed genes in response to S-methoprene, affecting critical biological processes like hormone regulation. nih.gov Similarly, studies in the beetle Galeruca daurica used transcriptomics to show that methoprene affects genes involved in metabolism and hormone signaling pathways. mdpi.com
Future research should leverage these technologies to:
Identify Biomarkers: Discover specific genes, proteins, or metabolites that can serve as sensitive biomarkers of exposure to methoprene epoxide.
Map Regulatory Networks: Elucidate the complex gene and protein interaction networks that are perturbed by the epoxide.
Compare Metabolite Effects: Directly compare the "omics" profiles induced by methoprene versus its epoxide metabolite to distinguish their specific biological roles.
This comprehensive profiling will not only deepen our fundamental understanding of the molecule's mode of action but also enhance our ability to assess its potential effects on both target and non-target organisms.
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for assessing the larvicidal activity of rel-trans-Methoprene Epoxide in laboratory settings?
- Methodological Answer : To evaluate larvicidal efficacy, expose Aedes aegypti larvae to a methoprene formulation (e.g., dissolved in acetone or ethanol) at concentrations ranging from 0.1 to 100 ppm. Monitor mortality rates daily, focusing on pupal-stage inhibition rather than larval mortality . Use Rockefeller strain larvae as a control and ensure continuous exposure until pupation. Record pupal deformities and adult emergence rates, as methoprene primarily disrupts metamorphosis via juvenile hormone mimicry .
Q. How should researchers validate the purity and identity of synthesized rel-trans-Methoprene Epoxide?
- Methodological Answer : For new compounds, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Compare spectral data with computational predictions (e.g., DFT calculations) and existing literature. Perform elemental analysis (CHN) to verify molecular weight and purity (>95%). For known compounds, cite prior synthesis protocols and cross-reference spectral databases (e.g., SciFinder) .
Q. What are the critical parameters for designing subchronic toxicity studies of rel-trans-Methoprene Epoxide in non-target organisms?
- Methodological Answer : Conduct 90-day feeding studies in rodents (e.g., Sprague-Dawley rats) with methoprene doses up to 1,000 mg/kg/day. Monitor body weight, organ histopathology (liver, kidneys), and metabolic endpoints (e.g., cholesterol biosynthesis, bile acid levels). Use Toxicity Category IV guidelines (EPA) for acute toxicity classification, and include negative controls for endogenous metabolite comparisons .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between laboratory and field data on methoprene’s environmental persistence?
- Methodological Answer : Perform sensitivity analyses on field variables (e.g., rainfall intensity, sump volume in catch basins) to model methoprene degradation. Compare laboratory-based degradation rates (e.g., UV exposure, hydrolysis) with field measurements using HPLC-MS. Integrate statistical tools (e.g., Monte Carlo simulations) to account for variability in organic matter content and microbial activity .
Q. What experimental approaches are effective in assessing methoprene’s non-target effects on honeybee (Apis mellifera) behavior?
- Methodological Answer : Administer methoprene topically (25–250 µg/bee) to 1-day-old worker bees. Track behavioral transitions (e.g., brood care to foraging) using RFID tags or manual observation. Quantify alarm pheromone production (e.g., 2-heptanone) via gas chromatography. Compare treated cohorts with untreated controls to identify dose-dependent acceleration in age-caste progression .
Q. How can molecular mechanisms of methoprene-induced gene regulation in pests (e.g., Helicoverpa armigera) be characterized?
- Methodological Answer : Expose larvae to methoprene (10–100 ppm) and extract RNA from hemolymph. Perform qRT-PCR to quantify expression of JH pathway genes (e.g., Jhe, HaJheh). Use RNA interference (RNAi) to silence target genes and validate functional roles in metamorphosis. Pair with LC-MS to measure JH titers and correlate with gene expression profiles .
Data Contradiction Analysis
Q. How should conflicting reports on methoprene’s mutagenicity be addressed in risk assessment?
- Methodological Answer : Re-evaluate Ames test protocols using Salmonella typhimurium strains (TA98, TA100) with and without metabolic activation (S9 fraction). Compare results with prior EPA data (2001, 2012) and ensure dose ranges align with OECD guidelines. If discrepancies persist, conduct comet assays or micronucleus tests in mammalian cell lines to resolve false negatives/positives .
Q. What statistical methods are suitable for analyzing dose-dependent delays in insect development caused by methoprene?
- Methodological Answer : Apply Kaplan-Meier survival analysis to compare developmental timelines (egg to adult) across treatment groups. Use Cox proportional hazards models to adjust for covariates (e.g., temperature, diet). For non-linear responses, employ polynomial regression or generalized additive models (GAMs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
